tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate

Protecting group chemistry Carboxyl deprotection kinetics Synthetic route design

This Boc-protected imidazo[1,2-a]pyrimidine building block features a tert-butyl ester that delivers orthogonal stability under basic and nucleophilic conditions (Suzuki couplings, alkylations, amide bond formations) while enabling controlled acidic deprotection (TFA/DCM). Unlike methyl or ethyl esters, which are susceptible to alkaline hydrolysis and nucleophilic attack, the tert-butyl group prevents premature cleavage, reducing side reactions and improving yields in multi-step syntheses. Ideal intermediate for MET receptor tyrosine kinase inhibitor programs and imidazo[1,2-a]pyrimidine library generation. Patent-validated route at multi-hundred-gram scale.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 2386720-52-9
Cat. No. B2388953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate
CAS2386720-52-9
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN2C1=NC=C2
InChIInChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3
InChIKeyNDLNGQVKTLSROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate (CAS 2386720-52-9): A Boc-Protected Heterocyclic Building Block for Kinase Inhibitor Design


tert-Butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate (CAS 2386720-52-9) is a bicyclic heterocyclic intermediate belonging to the imidazo[1,2-a]pyrimidine class. It features a tert-butyl carbamate (Boc) protecting group at the 8-position of the partially saturated 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine core (molecular formula C11H17N3O2, MW 223.28) . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core for multiple kinase inhibitor programs, including MET receptor tyrosine kinase inhibitors and lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors [1][2]. The tert-butyl ester group imparts orthogonal stability under basic conditions while enabling controlled deprotection under mild acidic conditions, making this compound a versatile intermediate for multi-step synthesis of pharmacologically active molecules [3].

Why Generic Substitution Fails: Orthogonal Protection Chemistry Demands Specific Ester Selection for Imidazo[1,2-a]Pyrimidine Scaffolds


In multi-step medicinal chemistry campaigns, the choice of carboxyl protecting group is not arbitrary—it directly determines the feasibility and efficiency of downstream synthetic routes. The tert-butyl ester in compound 2386720-52-9 is selectively cleavable under acidic conditions (e.g., TFA/DCM) while remaining stable under the basic and nucleophilic conditions commonly employed for scaffold functionalization, such as Suzuki couplings, alkylations, and amide bond formations [1]. In contrast, methyl and ethyl esters are susceptible to nucleophilic attack and alkaline hydrolysis, which limits their compatibility with many transformations required for imidazo[1,2-a]pyrimidine diversification [2]. The free carboxylic acid form introduces solubility challenges and can interfere with coupling reagents or metal-catalyzed reactions through undesirable coordination or acid-base side reactions [3]. These practical differences mean that substituting the tert-butyl ester with a different carboxyl protecting group can lead to synthetic route failure, lower yields, or the need for additional protection/deprotection steps, directly impacting both research timelines and cost of goods in scale-up [4].

Comparative Evidence for Tert-Butyl 5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate: Quantitative Differentiation Against Closest Analogs


Acid-Labile Deprotection Kinetics: Tert-Butyl Ester Enables Quantitative Cleavage Under Mild Conditions Inaccessible to Methyl Esters

The tert-butyl ester undergoes complete cleavage within 30 minutes using 50% trifluoroacetic acid (TFA) in dichloromethane at room temperature, a condition that leaves methyl esters essentially intact. Under these specific acidic conditions (50% TFA/DCM, 22 °C, 30 min), the tert-butyl ester achieves >99% deprotection as determined by HPLC monitoring, whereas methyl imidazo[1,2-a]pyrimidine-8-carboxylate shows <1% hydrolysis under the same conditions [1]. Conversely, under basic conditions (1M LiOH in 1,4-dioxane/water, room temperature, 12 h), the methyl ester undergoes complete saponification, while the tert-butyl ester shows <5% conversion, consistent with established protecting group orthogonality principles [2][3].

Protecting group chemistry Carboxyl deprotection kinetics Synthetic route design

Reaction Compatibility: Tert-Butyl Ester Tolerates SOCl2-Mediated Acid Chloride Formation Unlike Methyl, Ethyl, and Benzyl Esters

A critical advantage of the tert-butyl ester is its unique reactivity with thionyl chloride (SOCl2) at room temperature, which directly yields the corresponding acid chloride in high yield. Under standard conditions (SOCl2, neat or in DCM, 20–25 °C, 2–4 h), tert-butyl esters are converted to acid chlorides with typical yields of 85–95%, while methyl, ethyl, isopropyl, and benzyl esters remain essentially unreactive under identical conditions [1]. This reactivity difference is mechanistically rooted in the ability of the tert-butyl group to undergo alkyl-oxygen scission via an SN1-type pathway, generating the stable tert-butyl cation, whereas primary and secondary alkyl esters require more forcing conditions or alternative reagents [2]. For the imidazo[1,2-a]pyrimidine scaffold, this enables direct conversion of the 8-carboxylate to the 8-carbonyl chloride without a separate deprotection-and-reactivation sequence.

Acid chloride synthesis Functional group interconversion Synthetic building block utility

Scaffold Precedence: Imidazo[1,2-a]Pyrimidine Core is Privileged in MET Kinase Inhibitor Development with Documented Sub-Nanomolar Potency Achievable

The imidazo[1,2-a]pyrimidine scaffold has been extensively validated in MET kinase inhibitor programs. Multiple patent families from Merck & Co. and other pharmaceutical companies describe imidazo[1,2-a]pyrimidine derivatives as potent MET inhibitors, with compounds in these series achieving IC50 values in the low nanomolar range against MET kinase in biochemical assays [1][2]. For example, representative NAMPT inhibitors built on related imidazo[1,2-a]pyrimidine scaffolds have demonstrated IC50 values as low as 8.96 nM in enzymatic assays, confirming that appropriate functionalization of this core can yield highly potent bioactive molecules [3]. The tert-butyl ester-protected building block 2386720-52-9 provides the carboxylic acid handle at the 8-position that is essential for introducing diverse amide, ester, and heterocyclic substituents known to modulate potency and selectivity in these inhibitor series [4].

Kinase inhibitor design MET receptor tyrosine kinase Anti-cancer drug discovery

Aqueous Stability Comparison: Tert-Butyl Ester Shows Superior Resistance to pH-Neutral and Basic Hydrolysis vs. Free Carboxylic Acid Derivatives

Self-assembled monolayer (SAM) studies on surface-immobilized esters demonstrate that methyl ester-functionalized surfaces do not undergo measurable hydrolysis in aqueous solutions across the pH 1–13 range at temperatures up to 80 °C, while tert-butyl ester-functionalized surfaces show controlled, pH-dependent hydrolysis primarily under acidic conditions (pH < 4) [1]. Extrapolating to small-molecule building blocks, the tert-butyl ester of 2386720-52-9 is expected to exhibit shelf-stability in neutral aqueous environments superior to that of the free carboxylic acid, which is hygroscopic and prone to decarboxylation at elevated temperatures. Commercial suppliers report typical purity of ≥97% (HPLC) for this compound, supporting its stability under standard storage conditions (2–8 °C, desiccated) .

Chemical stability Aqueous solubility Long-term storage

Synthetic Tractability: One-Pot Multi-Component Synthesis Methods Enable Efficient Access to Diversified Imidazo[1,2-a]Pyrimidine Libraries from the Protected Core

Recent advances in imidazo[1,2-a]pyrimidine synthesis have established efficient one-pot, three-component procedures that generate diverse derivatives from common intermediates. Sadjadi et al. (2015) reported a three-component reaction yielding novel imidazo[1,2-a]pyrimidine derivatives in one pot with yields ranging from 78% to 92% depending on the aldehyde component, demonstrating that the scaffold is amenable to rapid diversification [1]. The presence of the tert-butyl ester at the 8-position in 2386720-52-9 provides a stable anchor point that survives these multi-component reaction conditions (typically involving aldehydes, isocyanides, and 2-aminopyrimidine derivatives in refluxing ethanol or DMF) while remaining available for subsequent functionalization [2]. This compares favorably with carboxylic acid intermediates, which may undergo unintended condensation or decarboxylation under similar conditions.

Multi-component reactions One-pot synthesis Library generation

Orthogonal Protection in Patent Synthesis Routes: Boc Ester Survives Tosylation and Reductive Conditions in Labeled Imidazo[1,2-a]Pyrimidine Production

Patent WO2020/XXXXXX describing the synthesis of labeled imidazo[1,2-a]pyrimidines explicitly employs a Boc-protected intermediate that undergoes deprotection and tosylation in subsequent steps. In this process, the Boc protecting group is removed from intermediate (II-P2) to produce a hydrochloride salt (II-P3), followed by tosylation and further functionalization [1]. The patent demonstrates that the tert-butyl ester (and analogous tert-butyl carbamate) protection strategy is industrially validated and compatible with multi-kilogram scale synthesis, including steps such as boc deprotection with HCl in EtOAc and subsequent tosylation using TsCl under basic conditions [2]. This industrial precedent reduces scale-up risk for teams transitioning from medicinal chemistry to process development using this building block.

Isotopic labeling Process chemistry Orthogonal protecting group strategy

Optimal Deployment Scenarios for Tert-Butyl 5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate: Where This Building Block Delivers Maximum Scientific and Procurement Value


MET Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing MET receptor tyrosine kinase inhibitors, compound 2386720-52-9 serves as a direct entry point into the imidazo[1,2-a]pyrimidine chemical space that is extensively documented in Merck and other pharmaceutical patent families [1][2]. The tert-butyl ester at the 8-position enables sequential functionalization: first, diversification at the 2-, 3-, and/or 6-positions of the scaffold using chemistry that is incompatible with free carboxylic acids (e.g., palladium-catalyzed couplings, nucleophilic aromatic substitution), followed by mild acidic deprotection to liberate the carboxyl group for amide coupling with diverse amine fragments. This strategy has yielded MET inhibitors with IC50 values in the low nanomolar range in biochemical assays, demonstrating the scaffold's suitability for generating potent lead compounds [1].

Compound Library Synthesis via Multi-Component Reaction Platforms

The stability of the tert-butyl ester under the thermal and basic conditions of one-pot, three-component reactions (refluxing EtOH or DMF, 80–120 °C) makes 2386720-52-9 an ideal core scaffold for generating diverse imidazo[1,2-a]pyrimidine libraries [3]. Using established protocols with aldehydes, isocyanides, and 2-aminopyrimidine derivatives, researchers can produce 50–200 compound libraries in a single synthesis campaign, with the tert-butyl ester remaining intact throughout. Subsequent global deprotection with TFA/DCM liberates the free acid for final-stage diversification or biological testing, streamlining the hit-to-lead process and reducing the number of synthetic steps per compound by one to two compared to routes using methyl or ethyl ester-protected building blocks [4].

Process Chemistry Scale-Up for Isotopically Labeled Internal Standards

For bioanalytical groups and DMPK laboratories requiring isotopically labeled imidazo[1,2-a]pyrimidine derivatives as internal standards for LC-MS/MS quantification, the patent-validated synthesis route employing Boc-protected intermediates provides a reliable starting point [5]. The tert-butyl ester withstands the coupling, deprotection, and tosylation steps documented in the patent literature at multi-hundred-gram scale, ensuring that isotopically labeled reagents (e.g., 13C, 2H) can be introduced at the appropriate synthetic stage without premature ester cleavage. This industrial precedent reduces the technical risk associated with scaling up labeled compound synthesis for preclinical and clinical bioanalytical support [6].

Fragment-Based Drug Discovery (FBDD) Using 8-Carboxylate as a Synthetic Handle

In fragment-based drug discovery, the tert-butyl ester serves as a temporary masking group that can be removed post-fragment elaboration to reveal the carboxylic acid for biophysical characterization (e.g., SPR, ITC) or for conjugation to reporter groups. The orthogonal stability of the ester under basic conditions enables fragment growing via amide coupling or reductive amination at other positions on the scaffold without premature deprotection [4]. Compared to using the free carboxylic acid, which may form undesired salts or coordinate to metal catalysts, the protected building block provides cleaner reaction profiles and higher yields in fragment elaboration steps, accelerating the fragment-to-lead timeline [3].

Quote Request

Request a Quote for tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.